molecular formula C9H6N2 B6615024 3-(4-aminophenyl)prop-2-ynenitrile CAS No. 1005420-89-2

3-(4-aminophenyl)prop-2-ynenitrile

Cat. No. B6615024
CAS RN: 1005420-89-2
M. Wt: 142.16 g/mol
InChI Key: TVDWBAQHPPVINL-UHFFFAOYSA-N
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Description

“3-(4-aminophenyl)prop-2-ynenitrile” is a chemical compound used in organic synthesis and medicinal chemistry . It has been used in the preparation of donor-substituted 1,1,2,4,4-pentacyanobuta-1,3-dienes and a cyclohexa-2,5-diene-1,4-diylidene-expanded derivative .


Synthesis Analysis

The synthesis of “3-(4-aminophenyl)prop-2-ynenitrile” involves a [2 + 2] cycloaddition of tetracyanoethene (TCNE) or 7,7,8,8-tetracyanoquinodimethane (TCNQ) to anilino-substituted cyanoalkynes .


Molecular Structure Analysis

The molecular formula of “3-(4-aminophenyl)prop-2-ynenitrile” is C9H6N2 . It has a complexity of 226, a rotatable bond count of 1, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .


Chemical Reactions Analysis

“3-(4-aminophenyl)prop-2-ynenitrile” has been used in the process of labeling compounds comprising thiol moieties . It has also been used in the conjugation of trastuzumab with TAMRA2SH and mertansine .

Scientific Research Applications

These applications highlight the versatility and significance of MAPN in both fundamental research and practical applications. Researchers continue to explore its potential across various scientific disciplines . If you need further details or additional applications, feel free to ask! 🌟

Mechanism of Action

Target of Action

3-(4-Aminophenyl)prop-2-ynenitrile, also known as MAPN, is primarily used in the field of bioconjugation . Its primary targets are thiol moieties present in various biological compounds . Thiol groups are among the most frequently used functional groups in bioconjugation .

Mode of Action

MAPN interacts with its targets (thiol groups) through a process known as thiol-to-thiol conjugation . This process involves the coupling of thiol groups to other functions such as amines and carboxylic acids . The interaction of MAPN with thiol groups results in the formation of conjugates , which are compounds formed by the joining of two or more molecules .

Biochemical Pathways

The biochemical pathways affected by MAPN are those involving compounds with thiol moieties . The downstream effects of these pathways depend on the specific compounds being conjugated and the functions they perform in the biological system.

Result of Action

The molecular and cellular effects of MAPN’s action are primarily related to its ability to form conjugates with compounds containing thiol moieties . These conjugates can have various effects depending on the specific compounds involved and the biological context in which they are formed .

Action Environment

The action, efficacy, and stability of MAPN can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and other conditions specific to the biological system in which MAPN is used . .

Safety and Hazards

“3-(4-aminophenyl)prop-2-ynenitrile” is classified as Acute Tox. 4: H302, H312, Skin Irrit. 2: H315, Eye Irrit. 2A: H319, and STOT SE 3: H335 according to CLP criteria .

Future Directions

“3-(4-aminophenyl)prop-2-ynenitrile” has potential applications in the field of bioconjugation . It could be used in the development of new reagents for kinetically resolved thiol-to-thiol coupling .

properties

IUPAC Name

3-(4-aminophenyl)prop-2-ynenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDWBAQHPPVINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)prop-2-ynenitrile

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